molecular formula C11H13ClO B14057378 1-(2-Chloro-5-ethylphenyl)propan-2-one

1-(2-Chloro-5-ethylphenyl)propan-2-one

Cat. No.: B14057378
M. Wt: 196.67 g/mol
InChI Key: DAPFUDKXUXQHSY-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound is characterized by the presence of a chloro group and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-ethylphenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2-chloro-5-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-5-ethylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-5-ethylphenyl)propan-2-one is unique due to the specific combination of its chloro and ethyl substituents, which influence its reactivity and applications. The presence of these groups allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(2-chloro-5-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H13ClO/c1-3-9-4-5-11(12)10(7-9)6-8(2)13/h4-5,7H,3,6H2,1-2H3

InChI Key

DAPFUDKXUXQHSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)CC(=O)C

Origin of Product

United States

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